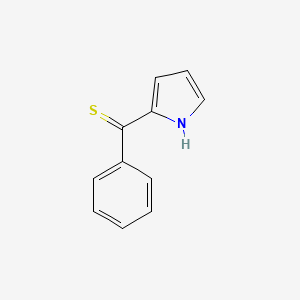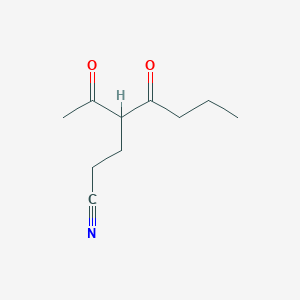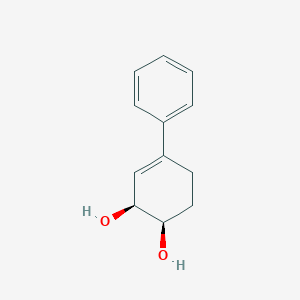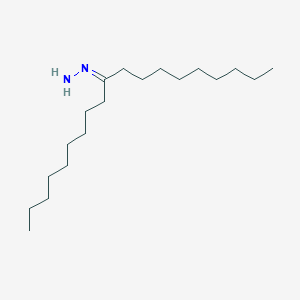
(Nonadecan-10-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Nonadecan-10-ylidene)hydrazine is an organic compound characterized by a long hydrocarbon chain with a hydrazine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-10-ylidene)hydrazine typically involves the reaction of nonadecanal with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(Nonadecan-10-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group back to the parent aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction may regenerate nonadecanal.
科学研究应用
(Nonadecan-10-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of (Nonadecan-10-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (Octadecan-9-ylidene)hydrazine
- (Heptadecan-8-ylidene)hydrazine
- (Hexadecan-7-ylidene)hydrazine
Uniqueness
(Nonadecan-10-ylidene)hydrazine is unique due to its longer hydrocarbon chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
90255-46-2 |
|---|---|
分子式 |
C19H40N2 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
nonadecan-10-ylidenehydrazine |
InChI |
InChI=1S/C19H40N2/c1-3-5-7-9-11-13-15-17-19(21-20)18-16-14-12-10-8-6-4-2/h3-18,20H2,1-2H3 |
InChI 键 |
JPQXZMUSTXHKFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=NN)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


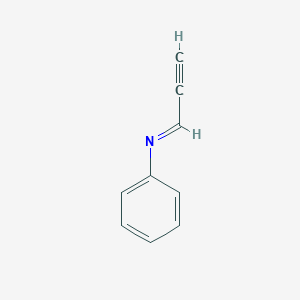
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
phosphane](/img/structure/B14374251.png)
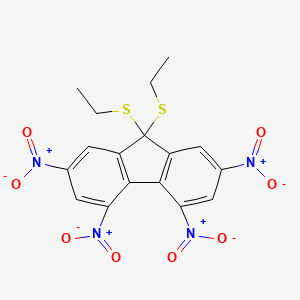
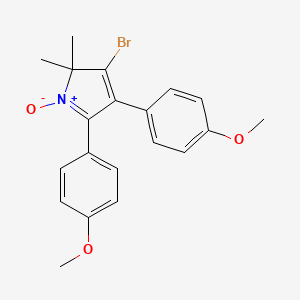

![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
